Boc-val-pro-arg-mca

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Pro-Arg-MCA involves multiple steps, starting with the protection of amino groups using tert-butyl carbamate (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The final product is obtained by coupling the peptide with 7-amino-4-methylcoumarin (MCA) under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .

化学反応の分析

Types of Reactions: Boc-Val-Pro-Arg-MCA primarily undergoes hydrolysis reactions catalyzed by serine proteases. The cleavage of the peptide bond releases the fluorogenic MCA moiety, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions:

Reagents: Trypsin, thrombin, and other serine proteases.

Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits strong fluorescence .

科学的研究の応用

Enzymatic Assays

Thrombin Substrate:

Boc-Val-Pro-Arg-MCA is primarily recognized as a specific substrate for thrombin, a key enzyme in the coagulation cascade. Its fluorogenic properties allow for sensitive detection of thrombin activity through fluorescence measurements. The kinetic parameters for thrombin using this substrate have been reported as and . This makes it an essential tool for studying coagulation pathways and developing anticoagulant therapies.

Protease Activity Measurement:

The compound has also been utilized to measure the activity of various proteases, including trypsin and other trypsin-like enzymes. For instance, it has been shown to hydrolyze by tryptase from rat mast cells, which is significant in immunological studies . Additionally, this compound has been employed to assess the amidase activity of recombinant proteins in various experimental setups .

Cancer Research

Biomarker for Cancer Prevention:

Recent studies have indicated that this compound can serve as a biomarker for cancer prevention. In a clinical trial involving Bowman Birk Inhibitor Concentrate (BBIC), changes in protease activity measured by this compound hydrolysis correlated with levels of the neu oncogene protein in oral mucosal cells . This suggests its potential utility in monitoring cancer progression and response to preventive treatments.

Mechanistic Studies:

Research has demonstrated that the N-terminal arginine residue of this compound is crucial for its function in autocatalytic activation processes related to cancer pathways. This insight into the molecular mechanisms can inform therapeutic strategies targeting specific proteolytic activities associated with tumor growth .

Case Studies

作用機序

類似化合物との比較

- MeOSuc-Ala-Ala-Pro-Val-pNA

- BDP 558/568 amine

- Naphthalene-1,2-dicarbaldehyde

- Rhodamine 800

- Vari Fluor 532 SE

- Coumarin-PEG2-SCO

- Acridine Orange hydrochloride

Uniqueness: Boc-Val-Pro-Arg-MCA is unique due to its high specificity and sensitivity as a fluorogenic substrate for trypsin-like serine proteases and thrombin. Its ability to produce a strong fluorescent signal upon hydrolysis makes it a valuable tool in various biochemical assays .

生物活性

Boc-Val-Pro-Arg-MCA (Boc-Val-Pro-Arg-7-amido-4-methylcoumarin) is a fluorogenic substrate that has garnered attention in biochemical research due to its specific interactions with serine proteases, particularly thrombin. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzymatic assays, and relevant research findings.

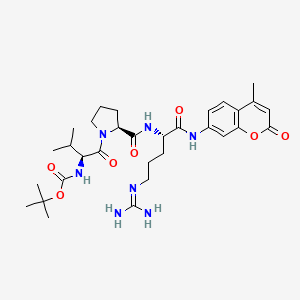

This compound is characterized by the following molecular structure:

- Molecular Formula : C₃₁H₄₅N₇O₇

- Molecular Weight : 627.73 g/mol

- Solubility : Soluble in DMSO (10 mM)

The compound features a t-butyloxycarbonyl (Boc) protecting group, which aids in its stability and handling during experiments. The 4-methylcoumarin moiety serves as a fluorophore, enabling the detection of enzymatic activity through fluorescence.

This compound acts as a substrate for serine proteases, particularly thrombin. Upon cleavage by the enzyme, it releases 7-amino-4-methylcoumarin (AMC), which can be quantified fluorometrically. This property makes it invaluable for studying protease activity in various biological contexts.

Applications in Research

- Fluorogenic Substrate for Thrombin : this compound is widely used as a substrate in assays to measure thrombin activity. The release of AMC upon cleavage allows for sensitive detection and quantification of thrombin levels in biological samples .

- Kinetic Studies : Research has utilized this compound to investigate the kinetics of thrombin and other serine proteases. For instance, kinetic parameters such as and can be determined by measuring the initial rates of hydrolysis at varying substrate concentrations .

- Inhibition Studies : The compound has been employed to assess the inhibitory effects of various compounds on thrombin activity. By monitoring changes in fluorescence intensity, researchers can evaluate the efficacy of potential anticoagulants or inhibitors .

Case Study: Autocatalytic Activation of Factor C

A significant study highlighted the role of this compound in understanding the autocatalytic activation of factor C, a serine protease involved in the immune response. The study demonstrated that the N-terminal arginine residue is critical for this activation process when factor C interacts with lipopolysaccharides (LPS). The researchers used this compound to measure amidase activity under these conditions, revealing important insights into the molecular mechanisms governing protease activation .

Kinetic Analysis

In experiments designed to analyze kinetic parameters, stock solutions of this compound were prepared, and reactions were monitored fluorometrically. The study found that variations in substrate concentration significantly affected the rate of hydrolysis, underscoring the utility of this compound in enzyme kinetics research .

Summary Table: Key Research Findings

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOSAUPKTFJBLO-HWBMXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boc-Val-Pro-Arg-MCA functions as a substrate for specific proteases, primarily those with trypsin-like activity. These enzymes recognize the Val-Pro-Arg sequence and cleave the peptide bond after the arginine residue. [, ] This cleavage releases the 7-amino-4-methylcoumarin (AMC) moiety. AMC is fluorogenic, meaning it emits fluorescence upon cleavage, allowing researchers to monitor protease activity. [, , , ]

ANone: While the provided research papers primarily focus on the compound's application rather than detailed characterization, its structure can be described as:

- Spectroscopic Data: The AMC moiety exhibits specific excitation and emission wavelengths that allow for fluorescence detection after enzymatic cleavage. [, ]

A: This compound acts as a substrate, not a catalyst. Its utility stems from its susceptibility to hydrolysis by specific proteases, primarily serine proteases with trypsin-like activity. [, , ] This selectivity makes it valuable for:

- Enzyme Activity Assays: Measuring protease activity in various biological samples. [, , , , , ]

- Inhibitor Screening: Identifying and characterizing protease inhibitors. [, , ]

- Mechanism of Action Studies: Investigating the role of specific proteases in biological processes. [, , , ]

ANone: While the provided research does not delve into computational studies on this compound, such approaches could provide insights into its interactions with proteases, potentially aiding in the development of more specific or potent substrate analogs.

A: Research suggests that modifications to the peptide sequence of this compound can significantly impact its recognition and cleavage by proteases. [, ] For example, substituting different amino acids within the Val-Pro-Arg sequence could alter its affinity for specific proteases or even shift its selectivity towards other protease families.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。